Boc-trans-4-Tosyloxy-L-proline methyl ester Boc-trans-4-Tosyloxy-L-proline methyl ester 4-Hydroxy-L-proline derivative. Used in the preparation of bicycloazahydantoins, as androgen receptor antagonists

Brand Name: Vulcanchem
CAS No.: 88043-21-4
VCID: VC21142474
InChI: InChI=1S/C18H25NO7S/c1-12-6-8-14(9-7-12)27(22,23)26-13-10-15(16(20)24-5)19(11-13)17(21)25-18(2,3)4/h6-9,13,15H,10-11H2,1-5H3/t13-,15+/m1/s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC
Molecular Formula: C18H25NO7S
Molecular Weight: 399.5 g/mol

Boc-trans-4-Tosyloxy-L-proline methyl ester

CAS No.: 88043-21-4

Cat. No.: VC21142474

Molecular Formula: C18H25NO7S

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-trans-4-Tosyloxy-L-proline methyl ester - 88043-21-4

Specification

CAS No. 88043-21-4
Molecular Formula C18H25NO7S
Molecular Weight 399.5 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C18H25NO7S/c1-12-6-8-14(9-7-12)27(22,23)26-13-10-15(16(20)24-5)19(11-13)17(21)25-18(2,3)4/h6-9,13,15H,10-11H2,1-5H3/t13-,15+/m1/s1
Standard InChI Key UKVKNGDXVREPDE-HIFRSBDPSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC

Introduction

Chemical Structure and Properties

Boc-trans-4-Tosyloxy-L-proline methyl ester (CAS: 88043-21-4) is a functionalized proline derivative characterized by its tosyloxy group at the 4-position in the trans configuration, a methyl ester at the carboxyl terminus, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This multifunctional structure makes it a versatile building block in organic synthesis.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of Boc-trans-4-Tosyloxy-L-proline methyl ester:

PropertyValueSource
Chemical FormulaC₁₈H₂₅NO₇S
Molecular Weight399.46 g/mol
IUPAC Name1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-(((4-methylphenyl)sulfonyl)oxy)-1,2-pyrrolidinedicarboxylate
Melting Point77.0 to 81.0 °C
Boiling Point508.1±50.0 °C (Predicted)
Density1.3±0.1 g/cm³ (Predicted)
Physical AppearanceWhite crystal or powder
SolubilitySoluble in chloroform
Specific Rotation [α]20/D-33.0 to -38.0° (c=0.7, CHCl₃)
Maximum Wavelength (λmax)274 nm (CHCl₃)
Flash Point261.1±30.1 °C
pKa-5.65±0.60 (Predicted)

Structural Characteristics

The compound contains several functional groups that contribute to its chemical reactivity:

  • The tosyloxy group at the 4-position serves as an excellent leaving group, making it suitable for nucleophilic substitution reactions.

  • The Boc-protected nitrogen prevents unwanted side reactions at this position during synthesis.

  • The methyl ester functionality allows for further transformations of the carboxyl group.

  • The trans-configuration at the 4-position provides stereochemical control in subsequent reactions.

Applications in Research and Industry

Boc-trans-4-Tosyloxy-L-proline methyl ester has significant applications in various fields of chemistry and pharmaceutical research.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in:

  • Preparation of modified proline derivatives for peptide chemistry

  • Synthesis of fluorinated proline analogs through nucleophilic substitution of the tosyloxy group

  • Construction of conformationally constrained peptides

  • Development of peptidomimetics with enhanced pharmacological properties

Use in Peptide Synthesis

In peptide chemistry, this compound is valuable for introducing modified proline residues that can:

  • Alter the conformational properties of peptides

  • Enhance metabolic stability

  • Modulate bioavailability

  • Create peptides with specialized functions

Precursor for Radiochemical Applications

Importantly, Boc-trans-4-Tosyloxy-L-proline methyl ester serves as a precursor for radiolabeled compounds used in imaging studies. The tosyloxy group can be readily displaced by fluoride (¹⁸F) to create radiolabeled proline derivatives for PET imaging applications .

Related Compounds and Derivatives

Several compounds are structurally related to Boc-trans-4-Tosyloxy-L-proline methyl ester, either as precursors, derivatives, or analogs.

Key Related Compounds

  • N-Boc-trans-4-Hydroxy-L-proline methyl ester (CAS: 74844-91-0) - The precursor compound before tosylation

  • cis-4-Fluoro-L-proline - A compound potentially synthesized using Boc-trans-4-Tosyloxy-L-proline methyl ester as a precursor

  • N-Boc-trans-4-mesyloxy-D-proline tert-butyl ester - A related compound with a different leaving group and ester moiety

Comparison with Similar Compounds

Table 2 compares Boc-trans-4-Tosyloxy-L-proline methyl ester with its most closely related compounds:

CompoundMolecular WeightLeaving GroupConfigurationMain Applications
Boc-trans-4-Tosyloxy-L-proline methyl ester399.46 g/molTosyloxytransSynthesis intermediate, precursor for fluorinated prolines
N-Boc-trans-4-Hydroxy-L-proline methyl ester245.27 g/molHydroxyltransBuilding block in peptide synthesis, precursor for functionalized prolines
N-Boc-trans-4-mesyloxy-D-proline tert-butyl ester365.44 g/molMesyloxytrans (D-isomer)Precursor for cis-4-[¹⁸F]Fluoro-D-proline

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